LSD1 Inhibitory Potency and Selectivity: 1-(2-Aminothiazol-5-yl)ethan-1-ol vs. MAO-A
1-(2-Aminothiazol-5-yl)ethan-1-ol inhibits human recombinant LSD1 with an IC50 of 356 nM in a biochemical assay measuring H2O2 production using a methylated peptide substrate and Amplex red reagent, following 30-minute incubation [1]. In a direct selectivity counter-screen against human MAO-A using a luciferin-derivatized substrate with 60-minute incubation, the compound exhibited an IC50 of 1.00E+5 nM (100 μM) [2]. This represents an approximate 280-fold selectivity for LSD1 over MAO-A within the same experimental framework.
| Evidence Dimension | Enzyme inhibition potency (IC50) and target selectivity ratio |
|---|---|
| Target Compound Data | LSD1 IC50 = 356 nM; MAO-A IC50 = 100,000 nM |
| Comparator Or Baseline | MAO-A (monoamine oxidase A), a closely related FAD-dependent amine oxidase sharing structural and mechanistic homology with LSD1 |
| Quantified Difference | Selectivity ratio (MAO-A IC50 / LSD1 IC50) = 281-fold |
| Conditions | Human recombinant LSD1 assay: methylated peptide substrate, Amplex red H2O2 detection, 30 min incubation. Human MAO-A assay: luciferin-derivatized substrate, 60 min incubation (BindingDB/ChEMBL curated data). |
Why This Matters
This selectivity profile is critical for epigenetic probe development where LSD1-specific modulation is required without confounding MAO-A-mediated off-target effects, directly informing compound selection for chemical biology studies.
- [1] BindingDB. BDBM50067551 LSD1 inhibition: IC50 = 356 nM. Assay ID: 1 (ChEMBL-curated). View Source
- [2] BindingDB. BDBM50067551 MAO-A inhibition: IC50 = 1.00E+5 nM. Assay ID: 2 (ChEMBL-curated). View Source
